molecular formula C15H15NO4S B1361820 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester CAS No. 50998-74-8

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Cat. No.: B1361820
CAS No.: 50998-74-8
M. Wt: 305.4 g/mol
InChI Key: PNBYWOIWUKQGPR-UHFFFAOYSA-N
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Description

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester is an organic compound that features a benzoic acid methyl ester moiety linked to a toluene-4-sulfonylamino group

Mechanism of Action

Mode of Action

It is known that sulfonyl groups can act as leaving groups in nucleophilic substitution reactions . This suggests that the compound could potentially interact with its targets through a nucleophilic substitution mechanism, where the sulfonyl group is displaced by a nucleophile present in the biological system.

Biochemical Pathways

Compounds containing sulfonyl groups have been used to label fatty acids , suggesting that this compound may interact with biochemical pathways involving fatty acids.

Result of Action

Given its potential to participate in nucleophilic substitution reactions , it may induce changes in the structure and function of its target molecules, leading to downstream effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester typically involves the reaction of methyl 2-aminobenzoate with p-toluenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(18,19)16-14-6-4-3-5-13(14)15(17)20-2/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBYWOIWUKQGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353268
Record name 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50998-74-8
Record name Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50998-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Methyl anthranilate (110 g, 0.73 mol) was dissolved in dichloromethane (1 liter) at 0° C. and triethylamine (115 ml, 0.8 mol) was added. Tosyl chloride (133 g, 0.745 mol) was added portionwise at 0° C. The reaction mixture was stirred for 30 min at 0° C. and 64 h at room temperature. The mixture was reduced in vacuo. The residue was dissolved in EtOAc and the organic layer was washed with 5% KHCO3 (aq) solution, 1N HCl solution and brine, dried, filtered and concentrated in vacuo. The residue was crystallised from EtOAc/hexane to yield the title compound (181 g, 81%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

To a mixture of 2-Amino-benzoic acid methyl ester (900 g, 6 mol) in pyridine (6 L) was added p-Toluenesulfonyl chloride (1500 g, 7.5 mol). The mixture was stirred overnight at room temperature. The mixture was poured into ice water, and the resultant precipitates were collected by filtration. The filtrates were dissolved in CH2Cl2, and the solution washed with diluted HCl, H2O, and dried over MgSO4. The residue thus obtained was crystallized from ethanol to give 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester (1454 g, 80%).
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methyl 2-aminobenzoate (50 g, 0.32 mol) in pyridine (250 mL) at 10-15° C., tosyl chloride (95 g, 0.5 mol) was added in portions. The reaction mixture was warmed to room temperature and allowed to stir for 2 h. The reaction mixture was poured on to ice and the precipitate filtered and washed with dilute hydrochloric acid (200 mL×2) followed by water (200 mL×2). The solid was dried under vacuo to afford methyl 2-(4-methylphenylsulfonamido)benzoate (100 g, 99%). 1H NMR: (400 MHz, DMDO-d6) δ: 10.41 (1H, s), 7.85 (1H, d, J=7.6 Hz), 7.69 (2H, d, J=8.0 Hz), 7.57 (1H, t, J=7.2 Hz), 7.45 (1H, d, J=8.0 Hz), 7.36 (2H, d, J=8.0 Hz), 7.18 (1H, t, J=7.6 Hz), 3.82 (3H, s), 2.25 (3H, s).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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